Prop-2-yn-1-yl 2-iodobenzoate
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Overview
Description
Prop-2-yn-1-yl 2-iodobenzoate is an organic compound with the molecular formula C10H7IO2 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a prop-2-yn-1-yl group and the hydrogen atom of the benzene ring is replaced by an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Prop-2-yn-1-yl 2-iodobenzoate can be synthesized through a multi-step process. One common method involves the esterification of 2-iodobenzoic acid with prop-2-yn-1-ol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an anhydrous solvent such as dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of esterification and iodination reactions can be scaled up for industrial purposes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Prop-2-yn-1-yl 2-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The prop-2-yn-1-yl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminium hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Scientific Research Applications
Prop-2-yn-1-yl 2-iodobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of bioactive compounds and as a precursor for radiolabeled tracers in imaging studies.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of molecules with anticancer or antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of Prop-2-yn-1-yl 2-iodobenzoate involves its reactivity towards nucleophiles and electrophiles. The iodine atom, being a good leaving group, facilitates substitution reactions, while the ester and alkyne groups participate in various organic transformations. The molecular targets and pathways depend on the specific reactions and applications, such as enzyme inhibition or interaction with cellular components in biological systems .
Comparison with Similar Compounds
Similar Compounds
Prop-2-yn-1-yl 2-bromobenzoate: Similar structure but with a bromine atom instead of iodine.
Prop-2-yn-1-yl 2-chlorobenzoate: Similar structure but with a chlorine atom instead of iodine.
Prop-2-yn-1-yl benzoate: Lacks the halogen atom on the benzene ring.
Uniqueness
Prop-2-yn-1-yl 2-iodobenzoate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, or non-halogenated analogs. The iodine atom enhances the compound’s ability to participate in substitution reactions and can be used as a handle for further functionalization .
Properties
CAS No. |
108521-58-0 |
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Molecular Formula |
C10H7IO2 |
Molecular Weight |
286.07 g/mol |
IUPAC Name |
prop-2-ynyl 2-iodobenzoate |
InChI |
InChI=1S/C10H7IO2/c1-2-7-13-10(12)8-5-3-4-6-9(8)11/h1,3-6H,7H2 |
InChI Key |
QXHQIEWTUPKILK-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC(=O)C1=CC=CC=C1I |
Origin of Product |
United States |
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